N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide is a complex organic compound with the molecular formula C14H14N4O3S This compound is known for its unique structural features, which include a nitro group attached to a thienyl ring and a toluidino group linked to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide typically involves the condensation reaction between 5-nitro-2-thiophenecarboxaldehyde and 2-(3-toluidino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated thienyl derivatives.
Scientific Research Applications
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly for its cytotoxic and antitumor activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular targets, leading to cytotoxic effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity .
Comparison with Similar Compounds
N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(5-nitro-2-thienyl)methylidene]-2-pyridinecarbohydrazide
- 2-(4-chlorophenoxy)-N’-[(E)-(5-nitro-2-thienyl)methylidene]acetohydrazide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H14N4O3S |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H14N4O3S/c1-10-3-2-4-11(7-10)15-9-13(19)17-16-8-12-5-6-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8+ |
InChI Key |
QPHAFOKYMPGROI-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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